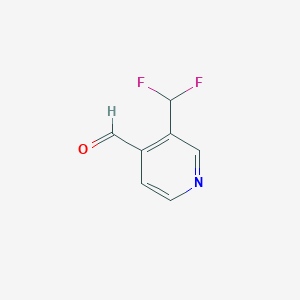

3-(Difluoromethyl)pyridine-4-carbaldehyde

Description

3-(Difluoromethyl)pyridine-4-carbaldehyde is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and a carbaldehyde (-CHO) group at the 4-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the construction of kinetoplastid inhibitors and other bioactive molecules via coupling reactions such as Suzuki-Miyaura cross-coupling . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the aldehyde group provides a reactive site for further functionalization, making it versatile in medicinal chemistry workflows .

Properties

IUPAC Name |

3-(difluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-7(9)6-3-10-2-1-5(6)4-11/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNDGYRQHATLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyridine-4-carbaldehyde typically involves the introduction of a difluoromethyl group to a pyridine ring followed by formylation. One common method includes the reaction of 3-(Difluoromethyl)pyridine with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride.

Industrial Production Methods: On an industrial scale, the production of 3-(Difluoromethyl)pyridine-4-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

Oxidation: 3-(Difluoromethyl)pyridine-4-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Strong nucleophiles like sodium hydride or organolithium reagents.

Major Products:

Oxidation: 3-(Difluoromethyl)pyridine-4-carboxylic acid.

Reduction: 3-(Difluoromethyl)pyridine-4-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Difluoromethyl)pyridine-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable scaffold for drug development.

Industry: In the chemical industry, 3-(Difluoromethyl)pyridine-4-carbaldehyde is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)pyridine-4-carbaldehyde exerts its effects depends on its application. In chemical reactions, the aldehyde group is highly reactive, participating in nucleophilic addition and condensation reactions. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.

Molecular Targets and Pathways: In biological systems, derivatives of this compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Data Table Summarizing Comparative Analysis

Research Findings and Discussion

- Fluorine’s Impact : Difluoromethyl (-CF₂H) balances lipophilicity and metabolic stability better than -CF₃, which may cause excessive hydrophobicity .

- Functional Group Synergy : The aldehyde group in 3-(Difluoromethyl)pyridine-4-carbaldehyde enables rapid derivatization, a feature absent in hydroxyl- or carboxy-containing analogs .

- Biological Performance: Compounds with -CF₂H show improved target engagement in kinetoplastid assays compared to non-fluorinated derivatives, underscoring fluorine’s role in drug efficacy .

Biological Activity

3-(Difluoromethyl)pyridine-4-carbaldehyde is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, featuring a difluoromethyl group, enhances its interaction with various biochemical pathways, making it a candidate for further pharmacological studies.

- Molecular Formula : C7H6F2N

- Molecular Weight : 155.13 g/mol

- CAS Number : 1211541-96-6

Biological Activity Overview

The biological activity of 3-(Difluoromethyl)pyridine-4-carbaldehyde can be categorized into several key areas:

-

Antimicrobial Activity

- Preliminary studies suggest that the compound exhibits significant antimicrobial properties. Its mechanism may involve the inhibition of key enzymes in microbial metabolism, although specific targets remain to be fully elucidated.

- Antiviral Activity

- Anticancer Potential

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a comparative study, derivatives of pyridine were synthesized and evaluated for their antiviral properties. Compounds with difluoromethyl substitutions demonstrated enhanced activity against SARS-CoV-2, showing an IC50 value significantly lower than that of standard antiviral agents like lopinavir. For example, a related compound exhibited an IC50 of 3.669 μM against SARS-CoV-2, indicating strong potential for therapeutic applications .

Case Study: Anticancer Activity

A study focusing on the anticancer effects of pyridine derivatives revealed that 3-(Difluoromethyl)pyridine-4-carbaldehyde could effectively induce cell death in melanoma cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's effectiveness was compared to traditional chemotherapeutics, showing promise as a novel agent in cancer therapy .

The exact mechanism by which 3-(Difluoromethyl)pyridine-4-carbaldehyde exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The difluoromethyl group may enhance binding affinity to target enzymes involved in metabolic pathways.

- Cellular Signaling Disruption : The compound may interfere with signaling cascades critical for cell survival, particularly in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.